molecular formula C11H15NO4 B13681465 Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate

Cat. No.: B13681465
M. Wt: 225.24 g/mol
InChI Key: FHJCNWVLQNRGOM-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy group and a hydroxy group on a propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Oxo-3-(2-methoxy-4-pyridyl)propanoate.

    Reduction: Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanol.

    Substitution: Various substituted pyridyl propanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.

    Ethyl 3-Hydroxy-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group on the phenyl ring.

    Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Lacks the methoxy group on the pyridine ring.

Uniqueness

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse interactions and applications that are not possible with similar compounds lacking these groups.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate

InChI

InChI=1S/C11H15NO4/c1-3-16-11(14)7-9(13)8-4-5-12-10(6-8)15-2/h4-6,9,13H,3,7H2,1-2H3

InChI Key

FHJCNWVLQNRGOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=NC=C1)OC)O

Origin of Product

United States

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